1-Hydroxyanthraquinone

Description

Structure

3D Structure

Propriétés

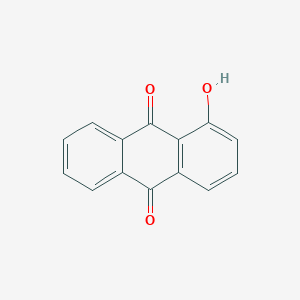

IUPAC Name |

1-hydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLXPCBPYBNQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020722 | |

| Record name | 1-Hydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-red to yellow solid; [HSDB] Orange powder; [MSDSonline] | |

| Record name | 1-Hydroxyanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes | |

| Record name | 1-HYDROXYANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ethyl ether, and benzene., Soluble in oxygenated solvents, Slightly soluble in liquid NH3, In water, 8.5 mg/L @ 25 °C | |

| Record name | 1-HYDROXYANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000021 [mmHg], 2.09X10-7 mm Hg @ 25 °C | |

| Record name | 1-Hydroxyanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-HYDROXYANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange red needles, Red-orange needles from ethyl alcohol, Orange-red to fine yellow crystals in ethanol | |

CAS No. |

129-43-1 | |

| Record name | 1-Hydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HYDROXYANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFU129OE9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HYDROXYANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

193.8 °C | |

| Record name | 1-HYDROXYANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1-Hydroxyanthraquinone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxyanthraquinone is a naturally occurring anthraquinone derivative found in a variety of plant species, many of which have a long history of use in traditional medicine. This technical guide provides an in-depth overview of the significant natural sources of this compound and detailed methodologies for its isolation and purification. The document summarizes quantitative data from various studies to facilitate comparative analysis and presents experimental protocols in a clear, step-by-step format. Furthermore, it explores the potential signaling pathways associated with the biological activities of this compound, offering valuable insights for researchers in drug discovery and development.

Natural Sources of this compound

This compound and its derivatives are primarily found in plants belonging to the Rubiaceae, Polygonaceae, and Bignoniaceae families. Key natural sources include:

-

Morinda officinalis : The roots of Morinda officinalis, a traditional Chinese medicine, are a significant source of this compound and other anthraquinone compounds.[1][2]

-

Rubia cordifolia : Commonly known as Indian Madder, the roots of Rubia cordifolia contain a variety of anthraquinones, including this compound.[3]

-

Knoxia valerianoides : The roots of this medicinal plant have been shown to contain a diverse array of anthraquinones.[4]

-

Rheum palmatum (Rhubarb): Various species of rhubarb are well-known for their rich anthraquinone content, including this compound.[5]

-

Tabebuia avellanedae : This plant is another documented natural source of this compound.

-

Ceratotheca triloba : This plant has also been identified as a source of this compound.

Isolation Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The general workflow is outlined below, with specific examples and quantitative data from published studies.

General Experimental Workflow

The isolation process can be generalized into a series of steps, each with its own set of parameters that can be optimized for yield and purity.

Detailed Experimental Protocols

Protocol 1: Isolation from Morinda officinalis (Representative Protocol)

This protocol is based on methods described for the extraction and analysis of anthraquinones from Morinda officinalis.

-

Extraction:

-

Weigh 1.0 g of dried, powdered root of Morinda officinalis.

-

Add 25 mL of methanol to the powder.

-

Perform heat reflux extraction for 1 hour.

-

Cool the extract to room temperature and compensate for any solvent loss by adding methanol back to the original weight.

-

Filter the solution and then centrifuge at 12,000 rpm for 15 minutes.

-

The resulting supernatant is the crude extract.

-

-

Chromatographic Separation:

-

The crude extract is concentrated under reduced pressure.

-

The residue is subjected to column chromatography on a silica gel column.

-

Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualized under UV light.

-

Fractions showing a spot corresponding to a this compound standard are pooled.

-

-

Purification:

-

The pooled fractions are concentrated.

-

Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

A typical mobile phase would be a gradient of methanol and water with a small amount of acid (e.g., 0.2% phosphoric acid).

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

-

Protocol 2: Isolation from Rubia cordifolia (Representative Protocol)

This protocol is adapted from methodologies used for the isolation of anthraquinones from Rubia cordifolia.

-

Extraction:

-

1.1 kg of powdered roots of Rubia cordifolia are extracted three times with 4 L of 70% methanol at room temperature for 48 hours each time.

-

The extracts are combined and concentrated to yield a dark brown residue (273 g).

-

-

Initial Fractionation:

-

The residue is redissolved in 50% methanol and subjected to gel permeation chromatography on a Sephadex LH-20 column.

-

Elution with a mixture of methanol, water, and acetic acid (10:10:1) yields several fractions.

-

-

Purification by HPLC:

-

The fraction containing the anthraquinones is further purified by semi-preparative HPLC.

-

A gradient elution from 5% aqueous methanol to 100% methanol is used to separate the components.

-

The peak corresponding to the desired anthraquinone is collected and the solvent removed to yield the purified compound. In one study, this method yielded 3 mg of a related anthraquinone glycoside from the third fraction.

-

Quantitative Data from Natural Sources

The content of this compound and related compounds can vary significantly depending on the plant source, geographical location, and extraction method. The following table summarizes quantitative data from various studies.

| Plant Source | Compound(s) Analyzed | Method of Analysis | Concentration/Yield | Reference |

| Morinda officinalis | Four anthraquinones | HPLC | 2.02 to 111.15 µg/g for 2-hydroxy-3-hydroxymethyl-anthraquinone | |

| Morinda officinalis | Six bioactive compounds | UPLC-QqQ-MS/MS | Varies significantly by region | |

| Rubia cordifolia | Anthraquinone marker | RP-HPLC | 0.9% yield of crude extract | |

| Morinda citrifolia | 1-hydroxy-2-methylanthraquinone | Column Chromatography | 30.9 mg from 5 kg of dried roots |

Signaling Pathways and Biological Activity

This compound has been reported to exhibit carcinogenic effects and to induce a strong DNA repair response in rats. While the precise signaling pathways for this compound are still under investigation, studies on structurally similar anthraquinones and related compounds provide valuable insights into its potential mechanisms of action.

DNA Damage Response and p53 Activation

Many anthraquinone derivatives have been shown to induce DNA damage, leading to the activation of the DNA damage response (DDR) pathway. This pathway is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. Upon DNA damage, these kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53.

Activated p53 can then induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow for DNA repair. If the damage is too severe, p53 can trigger apoptosis (programmed cell death). Studies on other anthraquinones have demonstrated their ability to upregulate p53 by inducing the degradation of its negative regulator, MDM2. It is plausible that this compound exerts its effects through a similar mechanism.

Cell Cycle Arrest

Consistent with the activation of the p53 pathway, some this compound derivatives have been shown to induce cell cycle arrest at the sub-G1 phase, which is indicative of apoptosis. Other related anthraquinones, such as emodin-8-O-β-D-glucopyranoside, have been demonstrated to cause G1 cell cycle arrest by upregulating p21 and downregulating cyclin-dependent kinases (CDKs), leading to the hypophosphorylation of the retinoblastoma (Rb) protein.

Conclusion

This compound is a naturally occurring compound with significant biological activities. This guide has provided a comprehensive overview of its primary natural sources and detailed methodologies for its isolation and purification. The quantitative data presented will aid researchers in selecting appropriate starting materials and optimizing extraction and purification protocols. The exploration of the potential signaling pathways, particularly the DNA damage response and p53 activation, offers a foundation for further investigation into the molecular mechanisms underlying the effects of this compound. Further research is warranted to fully elucidate its therapeutic potential and to develop standardized methods for its production and application in drug development.

References

- 1. academicjournals.org [academicjournals.org]

- 2. [Anthraquinones isolated from Morinda officinalis and Damnacanthus indicus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rubiacordone A: A New Anthraquinone Glycoside from the Roots of Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Anthraquinones from the roots of Knoxia valerianoides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Upregulation of p53 through induction of MDM2 degradation: improved potency through the introduction of an alkylketone sidechain on the anthraquinone core - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Nature of 1-Hydroxyanthraquinone: A Deep Dive into its Molecular Mechanisms

For Immediate Release

Shanghai, China – November 25, 2025 – 1-Hydroxyanthraquinone, a naturally occurring compound found in various plants, presents a fascinating paradox in the realm of pharmacology. While exhibiting promising anticancer activities through the induction of programmed cell death and cell cycle arrest, it is also recognized for its genotoxic and carcinogenic potential. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Mechanisms of Action: A Double-Edged Sword

The biological activities of this compound are diverse, implicating several key cellular processes. Its anticancer effects are primarily attributed to its ability to interfere with DNA replication and cell division, while its toxicity appears to stem from its capacity to generate reactive oxygen species and cause DNA damage.

DNA Intercalation and Topoisomerase Inhibition

Derivatives of this compound have been shown to exert their cytotoxic effects by intercalating into DNA and inhibiting the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1] Molecular docking studies suggest that these compounds bind to the DNA-topoisomerase complex, stabilizing the cleavage complex and leading to DNA strand breaks.[1] This mechanism is a hallmark of several established chemotherapeutic agents.

Induction of Apoptosis

This compound and its derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. This process is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that these compounds can modulate the expression of key apoptosis-regulating proteins. Specifically, they have been observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis. The activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase, caspase-3, is a critical step in this process, leading to the cleavage of cellular substrates and the orderly dismantling of the cell.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or sub-G1 phase.[1] This arrest is often associated with the downregulation of key cell cycle regulatory proteins, including Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4), which are essential for the G1/S phase transition.

Genotoxicity and Carcinogenicity

Conversely, this compound itself is recognized for its genotoxic and carcinogenic properties.[2] It has been shown to induce unscheduled DNA synthesis in rat hepatocytes, a marker of DNA damage and repair.[2] The carcinogenic effects, observed in animal models, include the formation of adenocarcinomas in the colon and cecum, as well as hepatocellular carcinomas. This toxicity is believed to be linked to the generation of reactive oxygen species (ROS), which can cause oxidative DNA damage.

Quantitative Efficacy of this compound Derivatives

| Compound | Cell Line | GI50 (µM) | IC50 (µM) | Reference |

| 4-Aryl substituted 1-hydroxyanthraquinones | DU-145 (Prostate) | 1.1 - 7.2 | - | |

| LNCAP (Prostate) | 6.2 - 7.2 | - | ||

| SNB-19 (Glioblastoma) | - | - | ||

| T98G (Glioblastoma) | - | - | ||

| U-87MG (Glioblastoma) | - | - | ||

| MT-4 (T-cell leukemia) | - | - | ||

| MDA-MB-231 (Breast) | - | - | ||

| 2-Aryl substituted 1-hydroxyanthraquinones | SNB-19 (Glioblastoma) | - | - | |

| T98G (Glioblastoma) | - | - | ||

| U-87MG (Glioblastoma) | - | - | ||

| 2,4-Diaryl substituted 1-hydroxyanthraquinones | DU-145 (Prostate) | - | - | |

| LNCAP (Prostate) | - | - | ||

| SNB-19 (Glioblastoma) | - | - | ||

| T98G (Glioblastoma) | - | - | ||

| U-87MG (Glioblastoma) | - | - | ||

| MDA-MB-231 (Breast) | - | - | ||

| Chrysophanol (a 1,8-dihydroxyanthraquinone) | HT-29 (Colon) | - | 1.00 µg/mL | |

| Aloe-emodin (a 1,8-dihydroxyanthraquinone) | HT-29 (Colon) | - | 0.296 µg/mL | |

| Emodin (a 1,3,8-trihydroxyanthraquinone) | HT-29 (Colon) | - | 0.336 µg/mL | |

| HeLa (Cervical) | - | 0.86 µg/mL | ||

| MCF-7 (Breast) | - | 7.22 µg/mL | ||

| 2'-OH-Torosaol I (an anthraquinone) | B16F10-Nex2 (Melanoma) | - | 4.7 µM (48h) | |

| JURKAT (Leukemia) | - | 4.89 µM (48h) | ||

| K562 (Leukemia) | - | 5.21 µM (48h) | ||

| Hydroxyanthraquinone derivatives | KB (Oral) | - | Various | |

| 2-hydroxy-3-methyl anthraquinone | HepG2 (Liver) | - | 98.6 µM (48h) | |

| Hydroquinone | A549 (Lung) | - | 33 µM (24h) |

Signaling Pathways and Experimental Workflows

The complex interplay of signaling pathways modulated by this compound can be visualized to better understand its mechanism of action.

Detailed Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (or its derivatives) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Seed cells and treat with this compound as described for the MTT assay.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Seed cells and treat with this compound.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to degrade RNA).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Topoisomerase II Inhibition Assay

Objective: To assess the ability of this compound to inhibit the activity of topoisomerase II.

Principle: Topoisomerase II relaxes supercoiled DNA. An inhibitor will prevent this relaxation. The different DNA topoisomers (supercoiled, relaxed) can be separated by agarose gel electrophoresis.

Protocol:

-

Incubate supercoiled plasmid DNA with purified human topoisomerase II in the presence of various concentrations of this compound and ATP in a reaction buffer.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Separate the DNA topoisomers by electrophoresis on an agarose gel.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will be indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control without the inhibitor.

Conclusion

This compound and its derivatives represent a class of compounds with significant, albeit complex, biological activities. Their ability to induce apoptosis and cell cycle arrest in cancer cells positions them as potential leads for the development of novel anticancer therapies. However, their inherent genotoxicity and carcinogenicity necessitate a cautious and thorough investigation of their structure-activity relationships to identify derivatives with an improved therapeutic index. The detailed mechanisms and protocols provided in this guide aim to facilitate further research into this intriguing class of molecules, ultimately paving the way for the development of safer and more effective cancer treatments.

References

A Technical Guide to the Biological Activity Screening of 1-Hydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 1-hydroxyanthraquinone, a naturally occurring compound with a range of pharmacological properties. This document details its primary biological effects, presents quantitative data from relevant studies, outlines detailed experimental protocols for activity screening, and visualizes the key signaling pathways involved.

Anticancer Activity

This compound and its derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, often linked to their ability to interact with DNA and modulate key signaling pathways.

Quantitative Anticancer Data

The following table summarizes the growth inhibition (GI₅₀) values for various this compound derivatives against different human cancer cell lines.

| Compound | Cell Line | Cancer Type | GI₅₀ (µM) | Citation |

| 1-hydroxy-4-phenyl-anthraquinone | DU-145 | Prostate Cancer | 1.1 | [1] |

| 1-hydroxy-2-phenyl-anthraquinone | SNB-19 | Glioblastoma | 6.8 | [1] |

| 4-(4-methoxyphenyl)-1-hydroxyanthraquinone | DU-145 | Prostate Cancer | 6.5 | [1] |

| 4-(4-methoxyphenyl)-1-hydroxyanthraquinone | MDA-MB-231 | Breast Cancer | 6.8 | [1] |

| 4-(2,3-dimethoxyphenyl)-1-hydroxyanthraquinone | DU-145 | Prostate Cancer | 5.4 | [1] |

| 2-(2,3-dimethoxyphenyl)-1-hydroxyanthraquinone | SNB-19 | Glioblastoma | 5.77 |

Experimental Protocols for Anticancer Screening

This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Materials:

-

96-well microplates

-

Test compound (this compound)

-

Cancer cell line of interest

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Flow cytometry is used to quantify apoptosis by detecting the externalization of phosphatidylserine (using Annexin V) and to analyze cell cycle distribution based on DNA content (using Propidium Iodide).

Workflow for Apoptosis and Cell Cycle Analysis

Caption: Workflow for Apoptosis and Cell Cycle Analysis.

Signaling Pathway in Anticancer Activity

This compound induces apoptosis primarily through the intrinsic mitochondrial pathway. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.

Apoptosis Signaling Pathway

Caption: this compound-induced Apoptosis Pathway.

Antibacterial Activity

This compound has been shown to possess antibacterial properties, particularly against Gram-positive bacteria. Its mechanism of action can involve the disruption of bacterial biofilms and interference with essential metabolic pathways.

Quantitative Antibacterial Data

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy.

| Compound | Bacteria Strain | MIC (µg/mL) | Citation |

| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | >200 | |

| This compound | Staphylococcus xylosus | Significant inhibitory effect (specific value not stated) |

Note: While the parent compound shows modest activity in some cases, certain derivatives of hydroxyanthraquinones exhibit more potent effects.

Experimental Protocol for Antibacterial Screening

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Test compound (this compound)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Plate reader or visual inspection

Procedure:

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the compound in broth directly in the wells of a 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound solution is added to the first column and serially diluted across the plate.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Workflow for MIC Determination

Caption: Broth Microdilution Workflow for MIC Determination.

Anti-inflammatory Activity

Anthraquinones can exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. This is often achieved by modulating signaling pathways such as the NF-κB pathway.

Quantitative Anti-inflammatory Data

Experimental Protocol for Anti-inflammatory Screening

This assay measures the concentration of nitrite, a stable product of NO, in cell culture supernatants. It is used to assess the ability of a compound to inhibit NO production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

96-well plates

-

LPS (from E. coli)

-

Test compound (this compound)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include control wells (cells only, cells + LPS).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add an equal volume of Griess Reagent (freshly mixed 1:1 ratio of Part A and Part B) to the supernatant in a new 96-well plate.

-

Incubation: Incubate at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the IC₅₀ for NO inhibition.

Signaling Pathway in Anti-inflammatory Activity

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may inhibit this pathway, potentially by preventing the phosphorylation and degradation of IκBα.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway.

Antioxidant Activity

Anthraquinones are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. This activity is significant in combating oxidative stress, which is implicated in numerous diseases.

Quantitative Antioxidant Data

Specific IC₅₀ values for this compound in DPPH assays were not prominently found in the initial broad screening of literature, though related anthraquinone extracts have shown potent activity. For example, an anthraquinone fraction from Clerodendron inerme leaves showed an IC₅₀ of 5.43 µg/mL in a DPPH assay.

Experimental Protocol for Antioxidant Screening

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol)

-

Test compound (this compound)

-

Methanol or ethanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare various concentrations of this compound in the chosen solvent.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to a fixed volume of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only the solvent and DPPH is also measured.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

DPPH Assay Workflow

Caption: DPPH Radical Scavenging Assay Principle and Workflow.

References

Carcinogenic Properties of 1-Hydroxyanthraquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxyanthraquinone, a naturally occurring anthraquinone derivative found in various plants, has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). This classification is primarily based on sufficient evidence of carcinogenicity in experimental animals. This technical guide provides a comprehensive overview of the carcinogenic properties of this compound, detailing its genotoxic effects, and available data on its metabolic activation and potential involvement in cellular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and toxicological assessment.

Introduction

This compound (1-HAQ) is a member of the anthraquinone family of compounds, which are characterized by a 9,10-dioxoanthracene core. It is found in various natural sources, including certain medicinal plants like Rubia tinctorum L.[1]. While some anthraquinones are utilized for their therapeutic properties, several have been identified as having genotoxic and carcinogenic potential. This compound has demonstrated carcinogenic activity in animal models, raising concerns about its safety and necessitating a thorough understanding of its toxicological profile. This guide synthesizes the available scientific data on the carcinogenic properties of this compound, with a focus on experimental evidence and mechanistic insights.

In Vivo Carcinogenicity

The most definitive evidence for the carcinogenicity of this compound comes from a long-term animal study conducted by Mori et al. (1990).

Experimental Protocol: Carcinogenicity Study in Rats

A detailed protocol for the in vivo carcinogenicity study of this compound is outlined below, based on the study by Mori et al. (1990).

-

Test System: Male ACI/N rats, 1.5 months old at the start of the experiment.

-

Group 1 (Experimental): 30 rats were fed a diet containing 1% this compound.

-

Group 2 (Control): 30 rats were fed a basal diet alone.

-

Duration: The experiment was conducted for 480 days.

-

Observation: Animals were monitored for clinical signs of toxicity and tumor development. At the end of the study, a complete histopathological examination was performed on all major organs.

Data Presentation: Tumor Incidence

The following table summarizes the quantitative data on tumor incidence from the Mori et al. (1990) study.

| Organ | Tumor Type | Incidence in this compound Group (n=29*) | Incidence in Control Group (n=30) | Statistical Significance (p-value) |

| Large Bowel (Cecum and Colon) | Adenomas and Adenocarcinomas | 25/29 (86.2%) | 0/30 (0%) | < 2 x 10⁻¹³[2] |

| Liver | Neoplastic Nodules and Hepatocellular Carcinomas | 12/29 (41.4%) | 0/30 (0%) | < 5 x 10⁻⁵[2] |

| Stomach | Benign Tumors | 5/29 (17.2%) | 0/30 (0%) | < 3 x 10⁻²[2] |

*One rat in the experimental group died early in the study and was excluded from the effective number of animals.

The results clearly demonstrate that dietary administration of this compound is carcinogenic in rats, inducing tumors in the large bowel, liver, and stomach[2].

Genotoxicity

This compound has been shown to possess genotoxic activity, which is a key characteristic of many chemical carcinogens. The primary evidence for its genotoxicity comes from its ability to induce DNA repair synthesis.

Unscheduled DNA Synthesis (UDS) Assay

The Unscheduled DNA Synthesis (UDS) assay is a test for genotoxicity that measures the repair of DNA damage in non-dividing cells. This compound has been shown to induce UDS in primary rat hepatocytes, indicating that it causes DNA damage that is recognized and repaired by the cell's machinery.

-

Animal Treatment: Male rats are treated with this compound, typically via oral gavage or intraperitoneal injection. A control group receives the vehicle alone.

-

Hepatocyte Isolation: After a set period of time to allow for metabolic activation and DNA damage, the rats are anesthetized, and their livers are perfused with a collagenase solution to isolate primary hepatocytes.

-

Cell Culture: The isolated hepatocytes are plated on coverslips in a culture medium containing tritiated thymidine ([³H]-thymidine).

-

Incubation: The cells are incubated for a period to allow for DNA repair and the incorporation of [³H]-thymidine into the repaired DNA strands.

-

Autoradiography: The coverslips are then fixed, coated with a photographic emulsion, and stored in the dark. The radioactive decay from the incorporated [³H]-thymidine exposes the emulsion, creating silver grains over the cell nuclei.

-

Grain Counting: The number of silver grains over the nuclei of non-S-phase cells is counted under a microscope. An increase in the net grain count in the treated group compared to the control group indicates the induction of UDS.

Potential Mechanisms of Carcinogenicity

The precise molecular mechanisms underlying the carcinogenicity of this compound are not fully elucidated. However, based on its genotoxic nature and the known mechanisms of other anthraquinones, several pathways are likely involved.

Metabolic Activation and DNA Adduct Formation

It is hypothesized that this compound undergoes metabolic activation to form reactive intermediates that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations if not properly repaired, ultimately initiating the carcinogenic process.

One proposed pathway involves the formation of a reactive quinone methide. This highly electrophilic intermediate can react with nucleophilic sites on DNA bases.

References

In Vitro Genotoxicity of 1-Hydroxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyanthraquinone is a chemical compound that belongs to the anthraquinone family, which is found in various natural sources and is also synthesized for use in dyes and pharmaceuticals. Due to its widespread presence and potential for human exposure, a thorough understanding of its genotoxic potential is crucial for risk assessment and regulatory purposes. This technical guide provides a comprehensive overview of the in vitro genotoxicity of this compound, summarizing key findings from various assays, detailing experimental methodologies, and visualizing relevant cellular pathways and workflows. The information presented here is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the safety evaluation of chemical compounds.

Summary of In Vitro Genotoxicity Data

The genotoxic potential of this compound has been evaluated in a battery of in vitro assays, including the bacterial reverse mutation assay (Ames test), mammalian cell-based assays for chromosomal damage (micronucleus and chromosomal aberration assays), and assays for DNA damage and repair (comet and unscheduled DNA synthesis assays). The results of these studies are summarized below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect mutagens. The test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. Mutagens can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Mammalian Chromosomal Damage Assays

Micronucleus Test: The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. These micronuclei may contain whole chromosomes or chromosomal fragments that were not incorporated into the nucleus during cell division. This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects. Currently, there is a lack of publicly available quantitative data on the induction of micronuclei in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, following exposure to this compound.

Chromosomal Aberration Test: The in vitro chromosomal aberration assay is used to identify agents that cause structural changes in chromosomes. Cultured mammalian cells are exposed to the test substance, and metaphase cells are analyzed for chromosomal abnormalities. Similar to the micronucleus test, specific quantitative data detailing the percentage of cells with chromosomal aberrations after treatment with this compound are not widely available.

DNA Damage and Repair Assays

Comet Assay (Single Cell Gel Electrophoresis): The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under an electric field, damaged DNA (containing fragments and relaxed loops) migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the extent of DNA damage. There is a need for specific studies to provide quantitative data, such as the percentage of DNA in the tail or the Olive tail moment, for cells treated with this compound.

Unscheduled DNA Synthesis (UDS) Assay: The UDS assay measures the repair of DNA damage in non-S-phase cells. Genotoxic agents can induce DNA damage, which is then repaired by the cell's DNA repair mechanisms, involving the incorporation of radiolabeled nucleotides. An increase in unscheduled DNA synthesis is an indicator of DNA damage.

A key study by Kawai et al. (1986) investigated the genotoxicity of this compound in the hepatocyte/DNA repair test. The study reported that this compound induced DNA repair synthesis in primary rat hepatocytes, indicating its genotoxic activity. Unfortunately, the full quantitative data from this study, such as net nuclear grain counts or the percentage of cells in repair at different concentrations, are not accessible in the readily available literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for the key in vitro genotoxicity assays, which should be adapted and optimized for the specific test substance, such as this compound.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To determine the potential of a substance to induce gene mutations in bacteria.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA102)

-

Test substance (this compound)

-

S9 metabolic activation mix (from induced rat liver)

-

Minimal glucose agar plates

-

Top agar

-

Positive and negative controls

Procedure:

-

Prepare different concentrations of the test substance.

-

In separate tubes, mix the test substance, the bacterial tester strain, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation).

-

Add molten top agar to the mixture and pour it onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

Compare the number of revertant colonies on the test plates to the negative control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic effect.

In Vitro Micronucleus Assay

Objective: To detect the induction of micronuclei in cultured mammalian cells.

Materials:

-

Mammalian cell line (e.g., CHO, V79, TK6, or human lymphocytes)

-

Test substance (this compound)

-

S9 metabolic activation mix

-

Culture medium and supplements

-

Cytochalasin B (to block cytokinesis)

-

Fixative and staining solutions

-

Microscope

Procedure:

-

Culture the cells to an appropriate density.

-

Treat the cells with various concentrations of the test substance, with and without S9 mix, for a defined period.

-

Add cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells.

-

Harvest the cells and fix them.

-

Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Score the frequency of micronuclei in binucleated cells under a microscope.

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

In Vitro Chromosomal Aberration Assay

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Materials:

-

Mammalian cell line (e.g., CHO, human lymphocytes)

-

Test substance (this compound)

-

S9 metabolic activation mix

-

Culture medium and supplements

-

Colcemid (to arrest cells in metaphase)

-

Hypotonic solution

-

Fixative and staining solutions

-

Microscope

Procedure:

-

Treat cultured cells with different concentrations of the test substance, with and without S9 mix.

-

Add colcemid to the cultures to arrest cells in metaphase.

-

Harvest the cells and treat them with a hypotonic solution to swell the cells and disperse the chromosomes.

-

Fix the cells and prepare slides.

-

Stain the chromosomes (e.g., with Giemsa).

-

Analyze the metaphase spreads for structural chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).

-

A significant, dose-dependent increase in the percentage of cells with aberrations indicates clastogenic activity.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells.

Materials:

-

Mammalian cell line

-

Test substance (this compound)

-

Low melting point agarose

-

Lysis solution

-

Alkaline electrophoresis buffer

-

DNA stain (e.g., SYBR Green, ethidium bromide)

-

Fluorescence microscope with image analysis software

Procedure:

-

Treat cells with the test substance.

-

Embed the cells in low melting point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving the nuclear DNA.

-

Subject the slides to electrophoresis under alkaline conditions to unwind and separate the DNA fragments.

-

Stain the DNA and visualize the comets under a fluorescence microscope.

-

Quantify the DNA damage by measuring parameters such as the percentage of DNA in the tail and the Olive tail moment using image analysis software.

-

An increase in these parameters indicates DNA damage.

Unscheduled DNA Synthesis (UDS) Assay

Objective: To measure DNA repair synthesis in non-S-phase cells.

Materials:

-

Primary rat hepatocytes

-

Test substance (this compound)

-

Culture medium

-

[³H]-thymidine (radiolabeled nucleotide)

-

Autoradiography emulsion

-

Microscope

Procedure:

-

Isolate and culture primary hepatocytes.

-

Treat the hepatocytes with the test substance in the presence of [³H]-thymidine.

-

Fix the cells and prepare slides for autoradiography.

-

Coat the slides with photographic emulsion and expose them in the dark.

-

Develop the slides and stain the cells.

-

Count the number of silver grains over the nucleus of non-S-phase cells. An increase in the net nuclear grain count indicates UDS.

Visualizations

Experimental Workflow: In Vitro Genotoxicity Testing

Caption: Generalized workflow for in vitro genotoxicity assessment.

Signaling Pathway: Potential Mechanisms of Genotoxicity

Caption: Potential mechanisms of this compound-induced genotoxicity.

Conclusion

The available in vitro data, particularly from the unscheduled DNA synthesis assay, suggest that this compound has the potential to be genotoxic. However, a comprehensive assessment is currently limited by the lack of publicly available quantitative data from other key genotoxicity assays, including the Ames test, micronucleus assay, and chromosomal aberration assay. Further studies generating robust quantitative data for these endpoints are necessary to fully characterize the in vitro genotoxic profile of this compound. This information is critical for accurate risk assessment and for making informed decisions in the context of drug development and chemical safety. The experimental protocols and conceptual frameworks provided in this guide are intended to support such future research endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Hydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxyanthraquinone, a naturally occurring anthraquinone derivative, has garnered significant scientific interest due to its presence in various medicinal plants and its notable biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a foundational resource for researchers in pharmacology, medicinal chemistry, and drug development. The document details its physicochemical parameters, spectral characteristics, and known biological signaling interactions, with a focus on its genotoxic and carcinogenic potential. Methodologies for experimental characterization are also outlined to assist in further research and application.

Physicochemical Properties

This compound (also known as 1-hydroxy-9,10-anthraquinone) is an organic compound with the chemical formula C₁₄H₈O₃. It presents as an orange-red to yellow solid and is found in plants such as Tabebuia avellanedae and Morinda officinalis.[1][2] The structural and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈O₃ | [3] |

| Molecular Weight | 224.21 g/mol | [3] |

| Appearance | Orange-red to yellow solid; Orange-red needles | [3] |

| Melting Point | 193.8 °C | |

| Boiling Point | Sublimes | |

| logP (Octanol/Water Partition Coefficient) | 3.52 | |

| pKa | 7.15 ± 0.20 (Predicted) |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | 8.5 mg/L @ 25 °C | |

| Ethanol | Soluble | |

| Ethyl Ether | Soluble | |

| Benzene | Soluble | |

| Chloroform | 30 mg/mL | |

| Oxygenated Solvents | Soluble | |

| Liquid NH₃ | Slightly soluble |

Spectral Properties

The spectral characteristics of this compound are crucial for its identification and quantification.

Table 3: Spectroscopic Data for this compound

| Technique | Wavelength/Wavenumber/Chemical Shift | Reference |

| UV-Vis (λmax) | 217 nm, 250 nm | |

| FT-IR (Selected Peaks) | Refer to experimental protocol section for general interpretation | |

| ¹H-NMR | Refer to experimental protocol section for general interpretation | |

| ¹³C-NMR | Refer to experimental protocol section for general interpretation | |

| Mass Spectrometry | Molecular Ion Peak corresponding to the molecular weight |

Experimental Protocols

The following sections outline generalized experimental methodologies for the characterization of this compound.

Determination of Physicochemical Properties

-

Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

-

Solubility: The solubility in various solvents can be determined by adding a known amount of this compound to a specific volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often using UV-Vis spectroscopy.

-

pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-Vis spectroscopy at different pH values. The change in the absorption spectrum as a function of pH can be used to calculate the pKa.

Spectroscopic Analysis

-

UV-Visible (UV-Vis) Spectroscopy:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol).

-

A baseline spectrum of the solvent is recorded.

-

The absorption spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-800 nm).

-

The wavelengths of maximum absorbance (λmax) are identified. The position and intensity of the absorption bands are influenced by the solvent polarity and the presence of substituents.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

For solid samples, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk.

-

A background spectrum of the KBr pellet is recorded.

-

The IR spectrum of the sample is then recorded.

-

Characteristic absorption bands corresponding to functional groups (e.g., O-H, C=O, C=C of the aromatic rings) are identified.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

A reference standard, such as tetramethylsilane (TMS), is added.

-

¹H-NMR and ¹³C-NMR spectra are recorded on an NMR spectrometer.

-

The chemical shifts (δ), signal integrations, and coupling constants (J) are analyzed to elucidate the structure of the molecule.

-

Biological Signaling and Interactions

This compound has been shown to possess genotoxic and carcinogenic properties. Its mechanism of action involves interactions with cellular DNA and the induction of inflammatory pathways.

Genotoxicity and Carcinogenicity

Studies have demonstrated that this compound can induce unscheduled DNA synthesis in rat hepatocytes, indicating genotoxic activity. In animal models, dietary administration of this compound has been linked to the development of adenocarcinomas in the large bowel and hepatocellular carcinomas.

The carcinogenic effects may be linked to the overexpression of inflammatory enzymes such as phospholipase A2 and cyclooxygenase. Furthermore, mutations in the β-catenin gene have been observed in colon cancers induced by methylazoxymethanol acetate in combination with this compound.

Experimental Workflow for Characterization

A typical workflow for the comprehensive characterization of a chemical compound like this compound is depicted below.

Conclusion

This technical guide has synthesized the key physical and chemical properties of this compound, providing a valuable resource for the scientific community. The tabulated data on its physicochemical and spectral properties, coupled with generalized experimental protocols, offer a practical framework for its study. The visualization of its proposed genotoxic pathway highlights the importance of further investigation into its biological mechanisms of action, particularly for drug development professionals considering its derivatives for therapeutic applications. A thorough understanding of these fundamental properties is essential for the safe and effective utilization of this compound and related compounds in research and development.

References

Initial Studies on 1-Hydroxyanthraquinone Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of initial research into the cytotoxic properties of 1-hydroxyanthraquinone and its derivatives. The document synthesizes quantitative data from various studies, details key experimental protocols, and visualizes the underlying molecular mechanisms to support further investigation and drug development efforts in oncology.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and its analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, key indicators of a compound's potency, are summarized below. These values were predominantly determined using the MTT assay.

| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 1-Hydroxy-4-phenyl-9,10-anthraquinone | DU-145 | GI50 | 1.1 | [1] |

| 1-Hydroxy-2-(2,3-dimethoxyphenyl)-9,10-anthraquinone | SNB-19 | GI50 | 5.77 | [1] |

| 1-Hydroxy-4-(2,3-dimethoxyphenyl)-9,10-anthraquinone | DU-145 | GI50 | 5.4 | [1] |

| 1,4-Diaryl substituted 1-hydroxyanthraquinones | LNCAP | GI50 | 6.2–7.2 | [1] |

| 1-Hydroxy-4-(4-methoxyphenyl)-9,10-anthraquinone | DU-145 | GI50 | 6.5 | [1] |

| 1-Hydroxy-4-(4-methoxyphenyl)-9,10-anthraquinone | MDA-MB-231 | GI50 | 6.8 | |

| 1-Hydroxy-2-phenyl-9,10-anthraquinone | SNB-19 | GI50 | 6.8 | |

| 1-Hydroxy-2-(4-methoxyphenyl)-9,10-anthraquinone | SNB-19 | GI50 | 8.5 | |

| 1-Hydroxy-4-(4-methoxyphenyl)-9,10-anthraquinone | SNB-19 | GI50 | 9.6 | |

| 1-Hydroxy-4-(2,3-dimethoxyphenyl)-9,10-anthraquinone | SNB-19 | GI50 | 9.7 | |

| Emodin-8-O-glucoside (E8OG) | C6 (mouse glioblastoma) | IC50 | 52.67 | |

| Emodin-8-O-glucoside (E8OG) | T98G (human glioblastoma) | IC50 | 61.24 | |

| Emodin-8-O-glucoside (E8OG) | SK-N-AS (neuroblastoma) | IC50 | 108.7 |

Experimental Protocols

The following sections detail the methodologies for the key assays used to evaluate the cytotoxicity and apoptotic effects of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Compound Treatment: Treat the cells with a serial dilution of this compound or its derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Annexin V/Propidium Iodide Assay for Apoptosis

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide, a fluorescent nucleic acid stain, is unable to cross the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound or its derivatives for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Experimental Workflows

The cytotoxic effects of this compound are often mediated through the induction of apoptosis, a form of programmed cell death. A key signaling cascade implicated in this process is the c-Jun N-terminal kinase (JNK) pathway, which is often activated by cellular stress, including oxidative stress.

This compound Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the cytotoxic effects of this compound.

This compound-Induced Apoptosis via the JNK Signaling Pathway

Studies suggest that this compound can induce oxidative stress, a key trigger for the JNK signaling cascade. Activated JNK can then phosphorylate various downstream targets, leading to the activation of the apoptotic machinery.

References

A Technical Guide to the Solubility of 1-Hydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1-hydroxyanthraquinone in dimethyl sulfoxide (DMSO) and other common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring the use of this compound.

Core Data Presentation: Solubility Profile

This compound exhibits a varied solubility profile, demonstrating good solubility in several organic solvents while being poorly soluble in aqueous solutions. The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 16.67 mg/mL[1] | Not Specified | Ultrasonic assistance is noted to be needed. The hygroscopic nature of DMSO can significantly affect solubility[1]. |

| Chloroform | CHCl₃ | Non-polar | 30 mg/mL[2][3] | Not Specified | |

| Water | H₂O | Polar Protic | 8.5 mg/L[4] | 25 | Sparingly soluble. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified | No quantitative data available in the reviewed literature. |

| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified | No quantitative data available in the reviewed literature. |

| Ethyl Ether | (C₂H₅)₂O | Non-polar | Soluble | Not Specified | No quantitative data available in the reviewed literature. |

| Benzene | C₆H₆ | Non-polar | Soluble | Not Specified | No quantitative data available in the reviewed literature. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified | No quantitative data available in the reviewed literature. |

Experimental Protocols: Determining Solubility

The determination of a compound's solubility is a critical step in many scientific disciplines, particularly in drug discovery and development. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.

The Shake-Flask Method

This method involves creating a saturated solution of the compound of interest and then measuring the concentration of the dissolved substance.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can take anywhere from 24 to 72 hours. The goal is to ensure that the concentration of the dissolved solute is constant over time.

-

-

Phase Separation:

-

After the equilibration period, remove the vial and allow the undissolved solid to settle.

-

To further separate the solid from the liquid phase, centrifuge the vial at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the analytical range of the chosen detection method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or another suitable analytical method to determine the concentration of this compound.

-

The solubility is then calculated based on the measured concentration and the dilution factor.

-

Visualization of Experimental Workflow